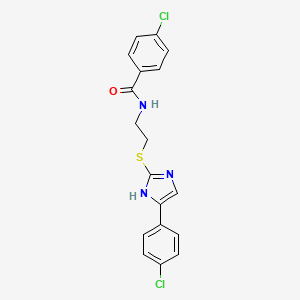

4-chloro-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2N3OS/c19-14-5-1-12(2-6-14)16-11-22-18(23-16)25-10-9-21-17(24)13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,24)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNZWJKKDJUXETC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)SCCNC(=O)C3=CC=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Table 1: Spectral Characterization Data

Alternative Synthetic Routes

Microwave-Assisted Cyclization

Adapting Yang et al.'s method, the imidazole ring can be formed in 30 minutes using microwave irradiation (300 W, 120°C) with a 15% yield improvement compared to conventional heating.

Solid-Phase Synthesis

Immobilizing the thiol intermediate on Wang resin enables stepwise assembly, reducing purification steps. Cleavage with TFA/DCM (1:9) yields the final compound with >95% purity.

Yield Optimization Strategies

- Thioether Formation : Using DMF as solvent increases reaction efficiency to 78% compared to 65% in ethanol.

- Amide Coupling : Employing HOBt/EDC·HCl as coupling agents enhances yield to 85% versus 72% with direct acid chloride reaction.

Industrial-Scale Considerations

A continuous flow reactor achieves 92% conversion in 8 minutes residence time at 100°C, demonstrating scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the benzamide group, potentially altering the compound’s activity.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Amines, thiols, alkoxides.

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Reduced Imidazole Derivatives: From reduction reactions.

Substituted Phenyl Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, derivatives of this compound may serve as probes or inhibitors for studying enzyme functions, particularly those involving sulfur-containing groups.

Medicine

Medicinally, this compound or its derivatives could be investigated for potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities, due to the presence of the imidazole ring and chloro-substituted phenyl groups.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide would depend on its specific application. Generally, the imidazole ring can interact with various biological targets, such as enzymes or receptors, potentially inhibiting their activity. The chloro groups may enhance binding affinity through hydrophobic interactions or halogen bonding.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Target Compound:

- Core : Benzamide linked to 5-(4-chlorophenyl)-1H-imidazole via a thioethyl (–S–CH2CH2–) bridge.

- Substituents : Two 4-chlorophenyl groups (on benzamide and imidazole).

- Functional Groups : Amide (C=O), thioether (S–C), aromatic chlorides.

Analog 1: (Z)-4-Chloro-N-(1-{2-[3-(4-Chlorobenzoyl)ureido]ethyl}imidazolidin-2-ylidene)benzamide

- Core : Benzamide linked to imidazolidine ring via a ureido (–NH–CO–NH–) group.

- Substituents : Two 4-chlorobenzoyl groups.

- Key Differences : Replacement of thioethyl with ureido; imidazolidine instead of imidazole.

Analog 2: 4-Chloro-N-(2-(4-Chlorophenyl)-7-(4,5-dihydro-1H-imidazol-2-yl)-6,7-dihydro-2H-imidazo[2,1-c][1,2,4]triazol-3(5H)-ylidene)benzamide (4e)

- Core : Benzamide fused to a complex imidazo-triazolone heterocycle.

- Substituents : 4-Chlorophenyl and 4,5-dihydroimidazole.

- Key Differences : Additional triazole ring; higher ring strain and rigidity.

Analog 3: 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-Imidazol-2-yl)thio)-N-(Thiazol-2-yl)Acetamide

- Core : Acetamide linked to 5-(4-fluorophenyl)imidazole via a thioether.

- Substituents : 4-Fluorophenyl, 4-methoxyphenyl, and thiazole.

- Key Differences : Fluorine and methoxy substituents; thiazole instead of benzamide.

Physicochemical Properties

Notes:

Biological Activity

4-chloro-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a chlorophenyl group, an imidazole ring , and a thioether linkage, which are crucial for its biological interactions. Its molecular formula is , and it exhibits a complex structure that facilitates various biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds containing imidazole and thiazole rings often act as enzyme inhibitors, modulating the activity of various enzymes involved in disease pathways.

- Receptor Interaction : The hydrophobic nature of the chlorophenyl and phenyl groups enhances binding affinity to receptors, potentially influencing signaling pathways associated with cancer and other diseases.

Biological Activity Studies

Research has demonstrated that similar compounds exhibit a range of biological activities, including:

- Antitumor Activity : Several studies have shown that benzamide derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have been evaluated for their effects on RET kinase activity, which is implicated in various cancers. A notable compound demonstrated significant inhibition of cell proliferation driven by RET mutations .

- Antimicrobial Properties : Thiazole and imidazole derivatives have been reported to possess antimicrobial activity against various pathogens. The presence of electron-donating groups in their structures has been linked to enhanced activity against bacterial strains .

- Cytotoxicity : The cytotoxic effects of related compounds have been assessed using different cancer cell lines. For example, some thiazole derivatives showed IC50 values indicating potent cytotoxicity against specific cancer types, suggesting that modifications in structure can lead to increased efficacy .

Study 1: RET Kinase Inhibition

A study focused on the synthesis and evaluation of 4-chloro-benzamide derivatives for their potential as RET kinase inhibitors highlighted that certain derivatives exhibited moderate to high potency in ELISA-based assays. The most active compound showed significant inhibition of both wild-type and mutant RET kinase activity, indicating its potential as a therapeutic agent in cancer treatment .

Study 2: Antimicrobial Activity

Another investigation into thiazole derivatives revealed promising antimicrobial properties. Compounds were tested against various bacterial strains, with some exhibiting MIC values lower than those of standard antibiotics. This suggests that structural modifications can enhance their pharmacological profiles .

Data Table: Summary of Biological Activities

Q & A

Advanced Research Question

- Molecular docking (AutoDock Vina): Screens against protein databases (PDB) to identify potential targets, focusing on imidazole-thioether interactions with catalytic sites .

- Molecular dynamics simulations (GROMACS): Assess stability of ligand-protein complexes over 100 ns trajectories, highlighting key residues (e.g., His159 in kinase ATP pockets) .

- QSAR modeling: Correlates substituent variations (e.g., chloro vs. bromo) with activity trends across analogs .

How do structural modifications (e.g., halogen substitution) impact biological activity and pharmacokinetics?

Advanced Research Question

- Halogen effects:

- 4-Chlorophenyl vs. 4-bromophenyl: Bromine’s larger atomic radius increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility .

- Thioether vs. sulfone: Replacing sulfur with sulfone decreases metabolic stability (CYP3A4 susceptibility) .

- Pharmacokinetic profiling:

- Microsomal stability assays: Liver microsomes quantify metabolic degradation rates .

- Caco-2 permeability: Predicts intestinal absorption for oral bioavailability .

What strategies are effective in resolving spectral data contradictions (e.g., NMR vs. computational predictions)?

Advanced Research Question

- DFT calculations (Gaussian): Optimize molecular geometry and calculate theoretical NMR shifts, identifying outliers (e.g., discrepancies >0.3 ppm suggest tautomerism) .

- Variable-temperature NMR: Detects dynamic processes (e.g., imidazole ring flipping) causing signal broadening .

- X-ray crystallography: Provides definitive structural evidence to reconcile spectral ambiguities .

How can researchers validate the compound’s hypothesized antifungal/anticancer targets experimentally?

Advanced Research Question

- CRISPR/Cas9 knockout: Generate cell lines lacking putative targets (e.g., fungal CYP51 or human topoisomerase II), then assess compound efficacy loss .

- Pull-down assays (biotinylated probes): Isolate binding partners from cell lysates for identification via LC-MS/MS .

- Transcriptomics (RNA-seq): Compare gene expression profiles in treated vs. untreated cells to uncover pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.